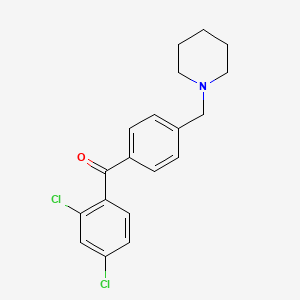

2,4-Dichloro-4'-piperidinomethyl benzophenone

Description

Structural Characterization of 2,4-Dichloro-4'-piperidinomethyl Benzophenone

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted benzophenone derivatives. The official International Union of Pure and Applied Chemistry name for this compound is (2,4-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, which precisely describes the substitution pattern and functional group arrangement. This nomenclature indicates the presence of a methanone (ketone) functional group connecting two aromatic rings, with one ring bearing chlorine substituents at the 2 and 4 positions, while the other ring contains a piperidinomethyl substituent at the 4' position.

The compound possesses the molecular formula C₁₉H₁₉Cl₂NO and a molecular weight of 348.27 grams per mole. The Chemical Abstracts Service registry number 898775-55-8 provides unique identification for this specific structural arrangement. The structural representation through Simplified Molecular Input Line Entry System notation demonstrates the connectivity as O=C(C1=CC=C(CN2CCCCC2)C=C1)C3=CC=C(Cl)C=C3Cl, clearly indicating the spatial arrangement of all constituent atoms. Additional identification codes include the Molecular Design Limited number MFCD03841478, which serves as an alternative reference for chemical databases and structural repositories.

The systematic identification of this compound within the broader benzophenone family places it among substituted derivatives that exhibit enhanced chemical reactivity due to the presence of both electron-withdrawing chlorine substituents and the electron-donating piperidinomethyl group. This dual substitution pattern creates an asymmetric electronic distribution across the molecule, influencing both its physical properties and potential chemical behavior. The compound represents a specific example of how strategic substitution on the benzophenone core can modulate molecular properties for specialized applications in chemical synthesis and materials science.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of substituted benzophenone derivatives, with significant deviations from planarity due to steric interactions between the aromatic rings. Research on benzophenone conformations demonstrates that the dihedral angle between the two phenyl rings varies considerably based on substitution patterns, with values ranging from approximately 37 degrees to 84 degrees depending on the nature and position of substituents. The presence of chlorine substituents at the 2 and 4 positions on one ring, combined with the bulky piperidinomethyl group on the opposing ring, creates substantial steric hindrance that influences the preferred conformational arrangement.

Conformational analysis of related benzophenone derivatives reveals that the central carbon-carbon-carbon bond angle of the carbonyl group typically varies from 118.9 degrees to 123.3 degrees, with this angle showing a gradual decrease as the dihedral angle approaches 90 degrees. This relationship can be attributed to steric hindrance effects that become maximal in planar configurations and decrease as the rings adopt more perpendicular orientations. The specific substitution pattern in this compound suggests a preference for non-planar conformations to minimize unfavorable steric interactions between the chlorine atoms and the piperidinomethyl substituent.

The piperidinomethyl functional group itself contributes additional conformational complexity due to the chair conformation preference of the piperidine ring. Piperidine exhibits two distinguishable chair conformations, with the nitrogen-hydrogen bond occupying either axial or equatorial positions. The equatorial conformation is thermodynamically favored by approximately 0.72 kilocalories per mole in the gas phase, though this preference can vary in different solvent environments. The attachment of this flexible substituent to the benzophenone core through a methylene linker introduces additional rotational degrees of freedom that must be considered in comprehensive conformational analysis.

Theoretical calculations on benzophenone derivatives indicate that the minimum-energy conformer typically exhibits a helical arrangement with dihedral angles around 36 degrees, accompanied by a two-fold potential barrier of approximately 20.4 kilojoules per mole for rotation about the central bond. The most probable mechanism for phenyl ring rotation involves a disrotatory process with a high-energy perpendicular intermediate approximately 5.4 kilojoules per mole above the ground state. These computational findings provide a framework for understanding the conformational behavior of this compound, though the specific substitution pattern may result in modified energy barriers and preferred geometries.

Spectroscopic Characterization Techniques

Infrared and Nuclear Magnetic Resonance Spectral Data

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that provide detailed information about the functional groups present in the molecule. The carbonyl group of the benzophenone core exhibits a strong absorption band typically observed around 1660-1680 wavenumbers, which corresponds to the carbon-oxygen double bond stretching vibration. This frequency range is characteristic of aromatic ketones, where the conjugation with the aromatic rings results in a slight decrease in the carbonyl stretching frequency compared to aliphatic ketones. The presence of electron-withdrawing chlorine substituents may cause a subtle shift toward higher frequencies due to reduced electron density in the carbonyl group.

The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1450-1600 wavenumbers. The chlorine-carbon bonds contribute to the fingerprint region below 1300 wavenumbers, providing additional confirmation of the halogen substitution pattern. The piperidinomethyl substituent introduces aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber range, along with characteristic nitrogen-containing functional group absorptions that may appear as weak bands in the 1200-1350 wavenumber region.

Nuclear magnetic resonance spectroscopy provides comprehensive information about the hydrogen and carbon environments within this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the aromatic protons, with the chlorinated ring showing characteristic downfield shifts due to the electron-withdrawing effects of the chlorine substituents. The aromatic protons on the unsubstituted ring appear as a complex multiplet pattern, while those on the dichlorinated ring exhibit reduced coupling complexity due to the substitution pattern.

The piperidinomethyl group contributes several distinct resonances to the proton nuclear magnetic resonance spectrum. The methylene bridge connecting the piperidine ring to the aromatic system appears as a characteristic singlet around 3.6 parts per million, while the piperidine ring protons exhibit a complex pattern of multiplets in the aliphatic region between 1.4 and 2.6 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon appearing around 196 parts per million and the various aromatic carbons distributed between 120 and 140 parts per million, depending on their proximity to the electron-withdrawing and electron-donating substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about the molecular ion and characteristic fragmentation pathways that occur under electron ionization conditions. The molecular ion peak appears at mass-to-charge ratio 348, corresponding to the molecular weight of the intact compound. The presence of two chlorine atoms creates a characteristic isotope pattern due to the natural abundance of chlorine-35 and chlorine-37 isotopes, with the molecular ion cluster showing peaks at mass-to-charge ratios 348, 350, and 352 in the approximate ratio 9:6:1.

Fragmentation analysis reveals several characteristic pathways that provide structural information about the compound. The loss of the piperidinomethyl group (mass 98) from the molecular ion produces a significant fragment at mass-to-charge ratio 250, corresponding to the 2,4-dichlorobenzoyl cation. This fragmentation is favored due to the stability of the resulting acylium ion, which benefits from resonance stabilization with the aromatic ring. Additional fragmentation may occur through the loss of chlorine atoms, producing fragments at mass-to-charge ratios corresponding to successive losses of 35 mass units.

The piperidine portion of the molecule contributes to characteristic low-mass fragments, including the piperidinium cation at mass-to-charge ratio 86 and various alkyl fragments resulting from ring opening and rearrangement processes. The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be either the dichlorobenzoyl cation or a rearranged fragment depending on the specific ionization conditions employed. The fragmentation pattern provides confirmation of the structural assignment and can be used to distinguish this compound from closely related isomers or structural analogs.

The mass spectrometric behavior of this compound is consistent with general fragmentation patterns observed for substituted benzophenone derivatives, where cleavage typically occurs preferentially at the most substituted positions to generate stable carbocation intermediates. The electron-withdrawing nature of the chlorine substituents stabilizes positive charge development on the adjacent aromatic ring, while the electron-donating piperidinomethyl group provides an alternative fragmentation pathway through heterolytic cleavage of the carbon-nitrogen bond.

Computational Modeling and Electronic Structure Analysis

Computational modeling approaches provide detailed insights into the electronic structure and conformational preferences of this compound through quantum mechanical calculations. Theoretical studies on related benzophenone derivatives employing semi-empirical and ab initio methods demonstrate the effectiveness of computational approaches in predicting molecular geometries and energetic properties. The Modified Neglect of Diatomic Overlap method combined with ab initio calculations using the Slater-Type Orbital 3-Gaussian basis set provides reliable structural predictions for substituted benzophenones, with good agreement between calculated and experimental conformational parameters.

Electronic structure calculations reveal the influence of substituent effects on the molecular orbital distribution and electronic properties of the compound. The presence of chlorine substituents creates electron-withdrawing effects that lower the energy of both occupied and unoccupied molecular orbitals on the dichlorinated ring, while the piperidinomethyl group introduces electron-donating character that raises orbital energies on the substituted ring. This asymmetric electronic distribution results in charge polarization across the molecule, with implications for chemical reactivity and intermolecular interactions.

Conformational analysis through computational methods indicates that this compound likely adopts a helical conformation similar to other substituted benzophenones, with the optimal dihedral angle determined by the balance between steric repulsion and electronic conjugation effects. The bulky nature of both the dichlorine substitution pattern and the piperidinomethyl group suggests a preference for larger dihedral angles compared to unsubstituted benzophenone, potentially in the range of 50-70 degrees based on analogous substituted derivatives.

Molecular dynamics simulations can provide additional information about the conformational flexibility and thermal motion of the molecule under various conditions. These calculations reveal the relative populations of different conformational states and the energy barriers for interconversion between conformers. The presence of the flexible piperidinomethyl substituent introduces additional conformational complexity that requires explicit consideration of the piperidine ring dynamics and the rotational freedom about the methylene linker. Such computational studies contribute to a comprehensive understanding of the structure-property relationships that govern the behavior of this substituted benzophenone derivative in various chemical and physical environments.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWFSJKTUCQXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642711 | |

| Record name | (2,4-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-55-8 | |

| Record name | Methanone, (2,4-dichlorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Chlorinated Precursors: 2,4-Dichlorophenol

The chlorinated phenol intermediate, 2,4-dichlorophenol , is a key precursor in the synthesis pathway.

- Industrial Preparation : According to CN106349025A, 2,4-dichlorophenol is prepared by chlorination of phenol using a catalyst mixture of boric acid, diphenyl sulfide, and ferric chloride under controlled negative pressure (-0.08 to -0.09 MPa) and temperature (10–80 °C). The process involves two stages of chlorination: first to monochlorophenol and then to 2,4-dichlorophenol, followed by rectification to achieve purity >99.5%. The overall yield is reported to be above 95%, indicating a highly efficient industrial process.

| Step | Conditions | Outcome |

|---|---|---|

| 1 | Phenol + catalyst, stir at -0.08 to -0.09 MPa, 10–80 °C | Formation of monochlorophenol mixture |

| 2 | Continued chlorination at 20–80 °C | Crude 2,4-dichlorophenol |

| 3 | Rectification | Purified 2,4-dichlorophenol (>99.5%) |

This chlorinated phenol can be further used for benzophenone synthesis.

Synthesis of Benzophenone Core Derivatives

The benzophenone core is typically constructed via Friedel-Crafts acylation or related condensation reactions.

Friedel-Crafts Acylation : Traditional methods involve the reaction of benzoyl chloride with chlorinated phenols in the presence of aluminium chloride. However, this method requires careful handling due to the violent decomposition of the catalyst and equipment costs.

Alternative Methods : Reaction of benzotrichloride with resorcinol or chlorophenol derivatives in organic solvents immiscible with water, with the addition of low molecular weight aliphatic alcohols (e.g., methanol or ethanol), has been shown to proceed under mild conditions with high yield and purity. This method avoids toxic reagents like benzonitrile and reduces colored by-products.

| Method | Reagents | Solvent | Conditions | Yield & Purity |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride + chlorophenol | Aluminium chloride catalyst | Requires strict control | Moderate yield, catalyst issues |

| Benzotrichloride + Resorcinol | Benzotrichloride + resorcinol | Organic solvent + alcohol | Mild, one-step, crystallization | High yield, pure product |

Introduction of Piperidinomethyl Group

The key functionalization step to introduce the piperidinomethyl substituent at the 4' position on the benzophenone involves nucleophilic substitution or reductive amination strategies.

While direct literature on this compound is scarce, analogous methods for introducing piperidinomethyl groups on aromatic ketones involve:

Nucleophilic substitution of a suitable benzophenone derivative bearing a leaving group (e.g., halomethyl) with piperidine or its derivatives.

Reductive amination of benzophenone derivatives with piperidine and formaldehyde or paraformaldehyde under reducing conditions.

These reactions typically require controlled temperature (room temperature to 80 °C), polar aprotic solvents (e.g., THF, DMF), and sometimes catalysts or bases to facilitate substitution.

Purification is generally achieved by extraction, washing, and chromatographic techniques to isolate the target compound with high purity.

Representative Synthetic Route Summary

Based on the integration of known chlorophenol preparation, benzophenone synthesis, and piperidinomethyl functionalization, a plausible synthetic scheme is:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of phenol | Phenol + Cl2, catalyst (boric acid, diphenyl sulfide, FeCl3), 10–80 °C, negative pressure | 2,4-Dichlorophenol (high purity) |

| 2 | Benzophenone core formation | 2,4-Dichlorophenol + benzoyl chloride or benzotrichloride, Friedel-Crafts or solvent-mediated reaction | 2,4-Dichlorobenzophenone |

| 3 | Piperidinomethyl group introduction | 2,4-Dichlorobenzophenone + piperidine + formaldehyde (reductive amination) or halomethyl intermediate + piperidine | This compound |

Research Findings and Data

The chlorination step achieves >95% yield and >99.5% purity for 2,4-dichlorophenol, crucial for downstream reactions.

The benzophenone synthesis via benzotrichloride and resorcinol in organic solvent with low molecular weight alcohol additives yields high purity products with minimal colored impurities, improving process efficiency.

The piperidinomethylation step, while less documented specifically for this compound, follows established amination protocols that provide good yields and selectivity under mild conditions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atoms at the 2- and 4-positions of the benzophenone ring are susceptible to nucleophilic substitution under basic conditions.

Key Reactions and Conditions:

Mechanistic Notes :

-

The electron-withdrawing ketone group activates the aromatic ring toward NAS.

-

Steric hindrance from the piperidinomethyl group slightly reduces reactivity at the 4-position compared to the 2-position .

Reduction of the Ketone Moiety

The benzophenone carbonyl group can be reduced to a benzhydrol structure under standard reducing conditions.

Reduction Pathways:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | 2,4-Dichloro-4'-piperidinomethyl benzhydrol | 85–92% | |

| NaBH₄ | MeOH, RT | Partial reduction (minor pathway) | <20% |

Key Findings :

-

LiAlH₄ achieves complete reduction due to its strong hydride-donor capability.

-

NaBH₄ is less effective, likely due to steric hindrance from the piperidinomethyl group.

Oxidation Reactions

While the ketone group is already oxidized, further oxidation targets the methylene bridge or aromatic rings.

Oxidation Studies:

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | Cleavage to dichlorobenzoic acid derivatives | Degradation of the benzophenone core |

| O₃ (Ozone) | DCM, -78°C | Epoxidation of aliphatic chains | Limited applicability |

Notes :

-

Oxidation is not a primary pathway for this compound due to structural stability under mild conditions.

Piperidine-Modified Reactions

The piperidinomethyl group participates in alkylation or quaternization reactions.

Example Transformations:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | Quaternary ammonium salt | Surfactant synthesis |

| Acryloyl chloride | Et₃N, DCM | Polymerizable derivative | Material science applications |

Mechanism :

Photochemical Reactivity

Benzophenones are known for UV-induced radical reactions. Preliminary studies suggest:

-

UV Exposure : Generates triplet-state benzophenone, abstracting hydrogen from adjacent aliphatic chains .

-

Crosslinking : Potential use in polymer photoinitiation (requires further validation).

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

| Compound | NAS Reactivity | Reduction Efficiency | Piperidine Activity |

|---|---|---|---|

| 2,4-Dichloro-4'-piperidinomethyl benzophenone | Moderate | High (LiAlH₄) | High |

| 2,5-Dichloro-4'-piperidinomethyl benzophenone | Higher (less steric hindrance) | Moderate | Moderate |

| 3,4-Dimethyl-4'-piperidinomethyl benzophenone | Low | Low | High |

Scientific Research Applications

Chemistry

DCPB serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by other functional groups.

- Oxidation and Reduction : DCPB can undergo oxidation to yield ketones or reduction to form alcohols.

- Condensation Reactions : It can react with aldehydes or ketones to form larger molecules.

Biology

Research has indicated that DCPB possesses potential biological activities. Studies have focused on its interactions with biomolecules, particularly in the context of:

- Antimicrobial Activity : DCPB has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways and influencing various biological processes.

Medicine

DCPB is being explored for its therapeutic potential. Research is ongoing to assess its efficacy as a precursor in drug development, particularly in the synthesis of novel anticancer agents. The compound's structural features are believed to enhance cytotoxicity against cancer cell lines when modified appropriately .

Case Studies

- Anticancer Research : A study evaluated the cytotoxic effects of DCPB derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency in targeting cancer cells .

- Biological Interactions : Investigations into DCPB’s mechanism of action revealed its ability to modulate receptor activity, potentially influencing neurotransmitter signaling pathways. This property positions it as a candidate for further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Piperidine vs. Piperazine: Piperidinomethyl groups (as in the target compound) are less polar than piperazinomethyl analogs (e.g., 4-chloro-2-fluoro-3′-(4-methylpiperazinomethyl)benzophenone, CAS 898789-18-9), which may influence pharmacokinetic properties such as membrane permeability .

- Hydrophobic Substituents: Diphenyl ring derivatives (e.g., A11–15) exhibit superior antibacterial activity (MIC 0.5–8 µg/mL) compared to benzophenones with single aromatic rings, highlighting the importance of hydrophobicity in microbial targeting .

Antimicrobial Activity

- The target compound’s structural analogs, such as 3,4-dichloro-4'-n-propylbenzophenone, demonstrate antifungal efficacy against Fusarium oxysporum by disrupting sterol biosynthesis, a mechanism likely shared due to similar halogenation patterns .

- In contrast, benzophenone derivatives with polar groups (e.g., hydroxyl or amino) show reduced antibacterial activity, as seen in compounds A5–6 and B5–6 (MIC >256 µg/mL) .

Calcium Signaling Modulation

- Carboxyamido-triazole (CAI), a benzophenone derivative with a halogenated tail, inhibits receptor-operated calcium influx and arachidonic acid release, suppressing tumor proliferation. Structural truncation of the benzophenone moiety in CAI analogs abolishes this activity, underscoring the necessity of the halogenated benzophenone core—a feature conserved in this compound .

Physicochemical and Photochemical Properties

- Dielectric Properties: Pristine benzophenone exhibits α, β, and γ dielectric relaxations, with a glass transition temperature (Tg) of 209 K. Bromination (e.g., ortho-bromobenzophenone) increases Tg to 218 K, suggesting halogenation enhances molecular rigidity . The piperidinomethyl group in the target compound may similarly influence its glass-forming behavior.

- Hydrogen Abstraction: Derivatives like BHPA exhibit reduced hydrogen abstraction efficiency compared to benzophenone, indicating that bulky substituents (e.g., piperidinomethyl) may sterically hinder photoreactivity .

Toxicological and Environmental Considerations

- Benzophenone derivatives such as BP-3 and 4-OH-BP are known to cross the placental barrier, posing developmental risks. While the piperidinomethyl group in the target compound may alter its metabolic profile, its halogenated structure warrants caution in environmental and toxicological assessments .

Biological Activity

2,4-Dichloro-4'-piperidinomethyl benzophenone (commonly referred to as DCPB) is a synthetic organic compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHClN

- Molecular Weight : 348.3 g/mol

- CAS Number : 898775-55-8

- Structure : DCPB features a benzophenone core with dichlorine and a piperidinomethyl substituent, which is critical for its biological interactions.

The biological activity of DCPB is primarily attributed to its interaction with various molecular targets within biological systems. The piperidinomethyl group enhances its binding affinity to specific enzymes and receptors, leading to modulation of cellular processes such as:

- Enzyme Inhibition : DCPB has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Protein-Ligand Interactions : The compound's structural features facilitate binding to proteins, influencing signal transduction pathways.

Biological Activity Overview

DCPB exhibits a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated that DCPB can induce cytotoxic effects in various cancer cell lines. For instance, it has shown enhanced cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines compared to standard chemotherapeutic agents like 5-fluorouracil .

- Antimicrobial Activity : Preliminary research indicates that DCPB may possess antimicrobial properties, although specific mechanisms and efficacy against different pathogens require further investigation .

Case Studies and Research Findings

- Cytotoxicity Studies :

-

Enzyme Interaction Analysis :

- Research focused on the interaction of DCPB with specific enzymes revealed that the compound acts as a competitive inhibitor. This was assessed through kinetic studies where varying concentrations of DCPB were tested against enzyme activity, demonstrating a marked decrease in activity correlating with increased concentrations of the compound.

-

Structural Activity Relationship (SAR) :

- Comparative studies with structurally similar compounds highlighted the unique biological profile of DCPB. For example, while other piperidinyl derivatives showed varying degrees of activity, DCPB consistently outperformed them in terms of cytotoxicity and enzyme inhibition.

Comparison of Biological Activities

Q & A

Q. Q: What synthetic strategies are recommended for preparing 2,4-Dichloro-4'-piperidinomethyl benzophenone with high purity for biochemical studies?

- Methodological Answer :

- Step 1 : Use Friedel-Crafts acylation to introduce the benzophenone backbone, followed by chlorination at the 2- and 4-positions using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) to avoid over-chlorination .

- Step 2 : Piperidinomethylation at the 4'-position via nucleophilic aromatic substitution (SNAr) with piperidine and formaldehyde under reflux in anhydrous DMF. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Basic Research: Toxicity Profiling

Q. Q: How should researchers design in vitro assays to assess the endocrine-disrupting potential of this compound?

- Methodological Answer :

- Assay 1 : Estrogen receptor (ER) transactivation assay using MCF-7 cells transfected with an estrogen-responsive luciferase reporter. Compare activity to 17β-estradiol (positive control) and include 4-hydroxybenzophenone (metabolite reference) .

- Assay 2 : Anti-androgenic activity via MDA-kb2 cells expressing androgen-responsive genes. Use flutamide as a reference inhibitor .

- Data Interpretation : Quantify EC₅₀/IC₅₀ values and cross-validate with computational docking studies (e.g., AutoDock Vina) to predict binding affinities for ER/AR .

Advanced Research: Photochemical Behavior

Q. Q: How do the chloro and piperidinomethyl substituents influence the photostability and UV absorption properties of benzophenone derivatives?

- Methodological Answer :

- Photolysis Setup : Irradiate samples in quartz cuvettes (λ = 254–365 nm) under nitrogen to minimize oxygen quenching. Monitor degradation via UV-Vis spectroscopy (200–400 nm) .

- Mechanistic Insight : Chloro groups enhance electron-withdrawing effects, red-shifting absorption maxima. Piperidinomethyl groups may stabilize ketyl radicals via hydrogen bonding, as observed in potassium tert-butoxide/benzophenone photoreduction systems .

- Validation : Use ESR spectroscopy to detect radical intermediates (e.g., benzophenone ketyl radicals) .

Advanced Research: Resolving Data Contradictions in Carcinogenicity

Q. Q: How can conflicting reports about carcinogenic potential (e.g., IARC Group 2B vs. weak mechanistic evidence) be reconciled in risk assessment?

- Methodological Answer :

- Approach 1 : Conduct in vivo carcinogenicity studies with transgenic rodent models (e.g., Tg.rasH2 mice) exposed to subchronic doses (10–100 mg/kg/day). Monitor liver/kidney tumors and compare to benzophenone-positive controls .

- Approach 2 : Investigate reactive oxygen species (ROS) generation in HepG2 cells using DCFH-DA fluorescence. Correlate ROS levels with DNA damage (Comet assay) .

- Data Synthesis : Apply the Bradford Hill criteria to evaluate causality, emphasizing dose-response relationships and biological plausibility .

Advanced Research: Environmental Fate and Degradation

Q. Q: What analytical methods are optimal for tracking environmental degradation products of this compound in aqueous systems?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges. Derivatize polar metabolites (e.g., hydroxylated species) with BSTFA for GC-MS compatibility .

- Detection : LC-QTOF-MS in full-scan mode (m/z 100–1000) with positive/negative ionization switching. Compare fragmentation patterns to NIST libraries .

- Degradation Pathways : Simulate UV/H₂O₂ advanced oxidation processes (AOPs) and identify intermediates (e.g., dechlorinated products) via isotopic labeling .

Advanced Research: Interaction with Biological Macromolecules

Q. Q: How can researchers study the interaction of this compound with DNA or proteins?

- Methodological Answer :

- DNA Binding : Use ethidium bromide displacement assays (fluorescence quenching) or circular dichroism (CD) to detect conformational changes in plasmid DNA .

- Protein Interaction : Perform surface plasmon resonance (SPR) with immobilized human serum albumin (HSA). Calculate binding constants (KD) from sensograms .

- Computational Support : Molecular dynamics simulations (Amber/CHARMM) to model ligand-protein docking and free energy landscapes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.